PTC596
Description
Historical Discovery and Initial Characterization of PTC596
This compound was discovered and developed by PTC Therapeutics as part of an oncology program targeting B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a protein linked to the maintenance of cancer stem cells and therapeutic resistance. ptcbio.com Elevated levels of BMI1 are associated with advanced tumor grades and poor prognoses in many cancers. ptcbio.com The program, supported by a collaboration with the Wellcome Trust that began in 2010, aimed to develop drugs that could inhibit this key stem cell regulator. ptcbio.com
Initial preclinical studies characterized this compound by its ability to reduce BMI1 levels, leading to a depletion of the cancer stem cell population. ptcbio.com This activity was observed when this compound was used as a monotherapy and in combination with other standard-of-care treatments. ptcbio.com Based on these promising preclinical findings, this compound entered a first-in-human, Phase 1 clinical trial in April 2015 to investigate its safety and pharmacokinetics in patients with advanced solid tumors. ptcbio.comclinicaltrials.gov
Evolution of Mechanistic Understanding of this compound Action
The scientific understanding of how this compound exerts its anti-cancer effects has evolved significantly since its initial discovery.
Initial Focus on BMI1 Inhibition: this compound was first identified as a selective inhibitor of BMI1 expression. nih.gov BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a role in gene silencing and is crucial for the self-renewal of cancer stem cells. nih.govcaymanchem.com Early studies demonstrated that this compound treatment led to the hyperphosphorylation and subsequent degradation of the BMI1 protein, resulting in the loss of its function. ashpublications.orgnih.gov This was evidenced by a reduction in the ubiquitination of histone H2A, a downstream target of BMI1. ashpublications.org The compound was shown to reduce cancer stem-like cell populations and induce apoptosis (programmed cell death) in various cancer models, including mantle cell lymphoma and acute myeloid leukemia (AML). nih.govmdpi.com
Elucidation as a Tubulin-Binding Agent: More recent and detailed mechanistic work has revealed that the effect on BMI1 is a secondary event. The primary mechanism of action of this compound is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin proteins are the building blocks of microtubules, which are essential for cell division (mitosis). Key findings include:
Binding Site: X-ray crystallography studies determined that this compound binds to the colchicine (B1669291) site of tubulin. nih.govaacrjournals.orgresearchgate.net This binding occurs at the interface between α-tubulin and β-tubulin subunits and features unique chemical interactions not previously seen with other agents that target this site. nih.govaacrjournals.orgresearchgate.net
Cell Cycle Arrest: By disrupting microtubule formation, this compound causes a potent G2/M mitotic arrest, where cancer cells are halted in the process of dividing. ptcbio.comashpublications.orgmedchemexpress.com
Downstream Effects: This G2/M arrest is the upstream event that subsequently leads to the downregulation of BMI1 protein levels and function. nih.govashpublications.org The mitotic arrest also induces apoptosis, contributing to the compound's broad-spectrum anticancer activity. nih.govresearchgate.net
Unlike many other tubulin-binding agents, this compound has the advantages of being orally bioavailable and not being a substrate for P-glycoprotein, a protein that often pumps chemotherapy drugs out of cancer cells, contributing to drug resistance. aacrjournals.orgresearchgate.net This refined understanding positions this compound as a novel tubulin-binding agent whose downstream effects include the modulation of the BMI1 cancer stem cell pathway. nih.gov
Synonyms and Chemical Classification of this compound
This compound is known by several identifiers and belongs to a specific chemical class.
Synonyms: The most common synonym for this compound is its non-proprietary name, Unesbulin . caymanchem.commedchemexpress.comdrugbank.com It is also referred to as PTC-596 . drugbank.com
Chemical Classification: this compound is classified as a small molecule. ptcbio.comptcbio.com Its chemical structure is described as an amine substituted reverse pyrimidine (B1678525). nih.gov The formal chemical name is 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl) pyrimidine-4,6-diamine. nih.govresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound (Unesbulin)
| Property | Value | Source |
|---|---|---|
| Synonym | Unesbulin | caymanchem.commedchemexpress.com |
| CAS Number | 1610964-64-1 | caymanchem.commedchemexpress.com |
| Molecular Formula | C₁₉H₁₃F₅N₆ | caymanchem.com |
| Molecular Weight | 420.3 g/mol | caymanchem.com |
| Chemical Name | 5-fluoro-2-(6-fluoro-2-methyl-1H-benzimidazol-1-yl)-N⁴-[4-(trifluoromethyl)phenyl]-4,6-pyrimidinediamine | caymanchem.com |
| Classification | Small Molecule, Tubulin-Binding Agent | nih.govptcbio.com |
Table 2: Preclinical Activity of this compound in Selected Cancer Cell Lines
| Cell Line Type | Cancer Type | Finding | IC₅₀ Value | Source |
|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia (AML) | Inhibits proliferation | 22.4 nM | caymanchem.com |
| Rec-1 | Mantle Cell Lymphoma (MCL) | Inhibits proliferation | 136 nM | caymanchem.com |
| Various MCL Lines | Mantle Cell Lymphoma (MCL) | Inhibits proliferation | 68 - 340 nM (at 72h) | nih.govselleckchem.com |
| MM Cell Lines | Multiple Myeloma (MM) | Induces cytotoxicity | 24 - 98 nM | ashpublications.org |
| Rec-1 Side Population | Mantle Cell Lymphoma (MCL) | Decreases cancer stem-like cells | 138 nM | nih.govcaymanchem.com |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
PTC596; PTC-596; PTC 596.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Ptc596
Direct Molecular Target Interaction and Binding Dynamics
Microtubules are dynamic filaments composed of αβ-tubulin heterodimers that serve as scaffolds for cell shape, motility, intracellular transport, and chromosome organization and movement during cell division. wikipedia.orgnih.gov Modulating the dynamics of microtubules can drastically alter cell viability by inducing cell cycle arrest, inhibiting cell migration, or initiating programmed cell death (apoptosis). wikipedia.org
PTC596 directly binds to tubulin and acts as a potent inhibitor of microtubule polymerization. wikipedia.orgnih.govwikipedia.orgwikidata.orgzellbio.euciteab.comnih.govfishersci.cawikipedia.orgmims.commims.comebi.ac.ukwikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgmims.comfishersci.noguidetopharmacology.orghznu.edu.cn Biochemical assays using purified tubulin and GTP have confirmed that this compound inhibits tubulin polymerization in a dose-dependent manner, a mechanism similar to that of colchicine (B1669291). mims.com
X-ray crystallography studies have definitively shown that this compound binds to the colchicine site on tubulin. wikipedia.orgciteab.comfishersci.camims.comebi.ac.ukguidetopharmacology.org This binding site is situated at the interface of the α-tubulin and β-tubulin monomers within the heterodimer, in close proximity to the GTP-binding site of α-tubulin. wikipedia.orgguidetopharmacology.org Competition studies further demonstrate that this compound is competitive with colchicine for this binding site, but not with vinblastine, indicating a specific interaction profile. wikipedia.orgguidetopharmacology.org
This compound is structurally distinct from many other tubulin-binding agents that target the colchicine site, notably lacking the trimethoxyphenyl moiety common to many such compounds. wikipedia.orgguidetopharmacology.org The cocrystal structure of this compound bound to a complex containing two αβ-tubulin heterodimers, a stathmin-like domain of RB3 (RB3-SLD), and tubulin tyrosine ligase (TTL) (T2R-TTL complex) reveals unique key interactions. wikipedia.orgguidetopharmacology.org Superimposition of the this compound-bound tubulin structure with that of colchicine-bound tubulin highlights significant differences in their occupied space within the binding site. wikipedia.orgguidetopharmacology.org Specifically, the absence of the colchicine acetamide-group in this compound leads to a conformational flip of both the αT5- and βT7-loops and alters the side chain orientation of βLys352. wikipedia.orgguidetopharmacology.org In the this compound structure, a water molecule occupies the space typically taken by the βLys352 side chain in the colchicine structure. wikipedia.orgguidetopharmacology.org The central 5-fluoro-pyrimidine-4,6-diamine moiety of this compound forms hydrogen bonds, while its 6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl moiety inserts into a hydrophobic pocket formed by specific amino acid residues. guidetopharmacology.org
Impact on Microtubule Dynamics and Cellular Architecture
The direct inhibition of tubulin polymerization by this compound leads to a profound disruption of microtubule dynamics and, consequently, cellular architecture. This disruption is critical for the compound's anti-proliferative effects. Western blotting analysis has shown that this compound treatment leads to the separation of free tubulin from polymerized microtubules, confirming its inhibitory effect on polymerization. wikipedia.orgwikipedia.org Transcriptomic studies using RNA sequencing have revealed that genes differentially expressed in this compound-treated cells are strongly enriched in mitotic processes, while genes associated with S-phase or G1/S transition are depleted. nih.gov Furthermore, this compound treatment results in the significant downregulation of multiple α- and β-tubulin genes. nih.gov These findings collectively demonstrate that this compound effectively distorts the microtubule network, leading to severe consequences for cellular integrity and function. wikipedia.org
Cell Cycle Regulation Induced by this compound
The disruption of microtubule dynamics by this compound is directly linked to its ability to regulate the cell cycle, particularly by inducing a specific phase arrest.
A hallmark of this compound's cellular mechanism of action is its potent induction of G2/M phase mitotic arrest. wikipedia.orgnih.govwikipedia.orgwikipedia.orgzellbio.euciteab.comscilit.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comfishersci.nowikidata.org Cell cycle analysis using techniques such as 7-AAD staining has confirmed this arrest, demonstrating a pattern similar to that observed with known anti-mitotic agents like nocodazole. nih.govmims.com Flow cytometry for the M-phase marker phospho-histone H3 (PH3) indicates an accumulation of cells specifically in mitosis following this compound treatment. nih.gov In various cancer cell lines, including MM.1S, H929, MOLM-13, and U-937, this compound consistently induces G2/M arrest, often in a p53-independent manner. wikipedia.orgwikipedia.org Morphological features characteristic of mitotic arrest, such as the breakdown of the nuclear membrane and chromatin condensation, have been observed in cells treated with this compound. wikipedia.org Additionally, an accumulation of Cyclin B1 protein levels, a key indicator of mitotic arrest, has been noted in response to this compound. scilit.com RNA sequence analysis further supports these findings by demonstrating that this compound significantly impacts cell cycle-related genes, leading to the observed G2/M phase arrest. wikipedia.org
Compound Names and PubChem CIDs
Upstream Regulatory Events Leading to Cell Cycle Stasis
This compound has been shown to induce cell cycle arrest, a critical mechanism for inhibiting uncontrolled cell proliferation. Specifically, treatment with this compound leads to cell cycle arrest at the G2/M phase. nih.govensembl.orgrcsb.org This arrest is primarily attributed to the compound's ability to inhibit microtubule polymerization. nih.govensembl.orgrcsb.orgnih.gov Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, including the formation of the mitotic spindle. By disrupting microtubule dynamics, this compound effectively halts cell division, thereby leading to cell cycle stasis. rcsb.orgnih.gov
Induction of Programmed Cell Death Pathways
A hallmark of this compound's anti-cancer efficacy is its robust induction of programmed cell death, predominantly through the apoptotic pathway. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.org
Mitochondrial Apoptosis Activation
This compound is a potent inducer of mitochondrial apoptosis, also known as the intrinsic apoptotic pathway. This activation is characterized by several key molecular events. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.org
A significant aspect of this compound's mechanism is its ability to induce apoptosis in a p53-independent manner. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.orgthermofisher.comuniprot.org This is particularly important as many cancers harbor mutations in the TP53 gene, rendering them resistant to therapies that rely on a functional p53 pathway for apoptosis induction. The p53-independent action of this compound suggests its potential efficacy in a broader range of malignancies, including those with compromised p53 function. genecards.orgresearchgate.netrcsb.org
The induction of mitochondrial apoptosis by this compound involves the activation of pro-apoptotic proteins such as BAX. This compound promotes BAX conformational changes, a crucial step in permeabilizing the mitochondrial outer membrane. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.org This permeabilization leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytoplasm. Subsequently, these factors trigger the activation of initiator caspases, such as caspase-9, which then cleave and activate effector caspases, notably caspase-3 and caspase-7. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.orgthermofisher.com The cleavage and activation of caspase-3 are direct indicators of apoptotic execution.
A characteristic biochemical event during early apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner leaflet to the outer leaflet of the plasma membrane. This compound treatment consistently leads to increased phosphatidylserine externalization, serving as a reliable marker for the induction of apoptosis. nih.govrcsb.orggenecards.orgresearchgate.netrcsb.org This phenomenon can be quantitatively assessed, demonstrating the compound's ability to initiate the apoptotic cascade. nih.gov
Downregulation of Anti-Apoptotic Proteins, including MCL-1
A key molecular event contributing to this compound's apoptotic activity is the downregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). nih.govrcsb.orggenecards.orgresearchgate.netrcsb.orgensembl.orgthermofisher.com MCL-1 is a member of the BCL-2 family of proteins that plays a critical role in promoting cell survival and is often overexpressed in various cancers, contributing to chemoresistance. rcsb.org
This compound reduces MCL-1 protein levels through a post-translational mechanism, primarily involving the proteasome-ubiquitin system. Research indicates that this compound and BMI-1 siRNA induce the downregulation of DUB3 deubiquitinase, which is strongly linked to MCL-1 destabilization and subsequent degradation. This targeted downregulation of MCL-1 by this compound is a crucial step in shifting the cellular balance towards apoptosis. rcsb.org
Data Tables
The efficacy of this compound in inhibiting cell proliferation and inducing apoptosis has been quantified in various cancer cell lines.
Table 1: Anti-proliferative and Apoptotic Effects of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line | IC50 (nM) for Proliferation Inhibition | ED50 (nM) for Apoptosis Induction |
| Acute Myeloid Leukemia | MOLM-13 | 22.4 ensembl.org | Not specified |
| Mantle Cell Lymphoma | Rec-1 | 136 ensembl.org | Not specified |
| Mantle Cell Lymphoma | Various MCL cell lines | 68 - 340 rcsb.orggenecards.org | 150 - 507 rcsb.orggenecards.org |
Note: IC50 values represent the concentration at which cell growth is inhibited by 50%. ED50 values represent the effective concentration inducing 50% killing as measured by annexin (B1180172) V positivity.
Table 2: Synergistic Effect of this compound in Combination Therapy
| Cell Line | Combination Treatment | Effect on Phosphatidylserine Externalization (CI Value) |
| REC-1 cells | This compound + Ibrutinib (B1684441) | 0.62 (low averaged combination index, indicating synergy) nih.gov |
Note: A Combination Index (CI) value less than 1 indicates synergy.
Compound Names and PubChem CIDs
Induction of Ferroptosis
A notable mechanism of action for this compound involves the induction of ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. sciprofiles.comresearchgate.net Studies have demonstrated that this compound, either alone or in combination with other anticancer agents, significantly reduces intracellular glutathione (B108866) (GSH) levels. sciprofiles.comresearchgate.netmdpi.comnih.gov This reduction in GSH is coupled with an increase in peroxide production and stimulation of lipid peroxidation, culminating in the induction of ferroptosis. sciprofiles.comresearchgate.netmdpi.comnih.govmdpi.com This mechanism has been observed in multidrug-resistant neuroblastoma cells, suggesting that this compound's ability to trigger ferroptosis could be a promising strategy to overcome chemoresistance. sciprofiles.comresearchgate.netmdpi.comnih.gov
Table 1 summarizes the impact of this compound on key ferroptosis-related parameters in neuroblastoma cells.
Table 1: Impact of this compound on Ferroptosis-Related Parameters in Neuroblastoma Cells
| Cell Line | Treatment | Effect on H2O2 Levels | Effect on BMI-1 Levels |
| HTLA-230 | This compound alone | +35% increase mdpi.com | -35% reduction mdpi.com |
| HTLA-ER | This compound alone | +40% increase mdpi.com | -40% reduction mdpi.com |
| HTLA-230 | This compound + PRIMA-1MET + Etoposide | +120% increase mdpi.com | Not specified for combination mdpi.com |
| HTLA-ER | This compound + PRIMA-1MET + Etoposide | +55% increase mdpi.com | Not specified for combination mdpi.com |
Modulation of Key Oncogenic Proteins and Associated Signaling Pathways
This compound's therapeutic potential is largely attributed to its profound modulation of key oncogenic proteins, particularly BMI-1, and its influence on associated signaling pathways.
A critical step in this compound-mediated BMI-1 degradation is the induction of BMI-1 hyperphosphorylation. medchemexpress.commycancergenome.orgoncnursingnews.comresearchgate.netaacrjournals.orgbiorxiv.orgoup.comresearchgate.net Mechanistic studies indicate that this compound achieves this by inhibiting the activity of the anaphase-promoting complex/cyclosome-CDC20 (APC/C^CDC20). medchemexpress.comresearchgate.netaacrjournals.orgbiorxiv.org This inhibition leads to the persistent activation of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), which then mediate the hyperphosphorylation of BMI-1. medchemexpress.comresearchgate.netaacrjournals.orgbiorxiv.org It is noteworthy that BMI-1 is naturally phosphorylated and dissociates from chromatin during mitosis, suggesting that this compound leverages or enhances this cell cycle-dependent process. nih.govolivelab.orgresearchgate.net
Treatment with this compound leads to a significant reduction in BMI-1 protein levels. medchemexpress.comnih.govmdpi.comnih.govptcbio.comoncnursingnews.comresearchgate.netaacrjournals.orgresearchgate.netuliege.bebiorxiv.org This reduction is considered a secondary event, primarily resulting from the potent induction of G2/M mitotic arrest and subsequent apoptosis. nih.gov In some contexts, the decrease in BMI-1 protein levels is an indirect consequence of the induced mitotic arrest. nih.govresearchgate.net
Table 2 presents the half-maximal inhibitory concentrations (IC50) of this compound across various cancer cell lines, illustrating its potency in reducing cell viability, which correlates with BMI-1 modulation.
Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line / Cancer Type | IC50 (nM) | Reference |
| MOLM-13 (AML) | 22.4 | caymanchem.com |
| Rec-1 (MCL) | 136 | caymanchem.com |
| Rec-1 (MCL, side population cells) | 138 | caymanchem.comnih.gov |
| AML cells (average of 6 cell lines) | 30.7 | medchemexpress.com |
| Various tumor cell lines (EC50 range) | 30-200 | nih.govaacrjournals.org |
The modulation of BMI-1 by this compound has direct functional consequences on its downstream targets. Specifically, this compound significantly reduces the protein levels of BMI-1 and its downstream target, ubiquitinated histone H2A (uH2A). medchemexpress.comnih.govresearchgate.netresearchgate.netclinicaltrial.be BMI-1 is a key component of the polycomb repressive complex 1 (PRC1), which is responsible for maintaining transcriptional repression of target genes through the ubiquitination of histone H2A. nih.govcaymanchem.com Consequently, this compound treatment also leads to a reduction in PRC1 activity. researchgate.netaacrjournals.orgbiorxiv.org
This compound has been shown to enhance endoplasmic reticulum (ER) stress pathways. In combination with proteasome inhibitors like bortezomib (B1684674), this compound augments ER stress, providing a mechanistic basis for their synergistic anti-cancer effects. nih.govresearchgate.netresearchgate.net RNA sequencing analyses have revealed a significant enrichment of ER-related gene ontology terms among genes upregulated when cells are treated with both this compound and bortezomib. nih.gov This enhancement of ER stress is consistent with observations that microtubule disruption and inhibition of microtubule polymerization can activate the ER stress pathway. researchgate.netresearchgate.net
Influence on MYC and AKT Signaling Pathways
This compound exerts a significant influence on key oncogenic signaling pathways, including MYC and AKT. Research indicates that BMI1 modulators, such as this compound, impair the activity of both MYC and AKT signaling researchgate.net.
Regarding MYC signaling , treatment with this compound has been observed to reduce MYC protein expression researchgate.net. This reduction is further corroborated by assays demonstrating significantly decreased MYC DNA binding activity after treatment researchgate.net. Given that MYC family members are crucial transcription factors implicated in various aspects of tumorigenesis, including unrestricted cellular growth and proliferation, the downregulation of MYC by this compound represents a critical anti-cancer mechanism.
In terms of AKT signaling , this compound treatment leads to reduced AKT signaling activity, specifically noted as a loss of total AKT1 levels researchgate.net. Studies have also shown that this compound induces apoptosis alongside a reduction in phosphorylated AKT in patient-derived stem/progenitor cells from acute myeloid leukemia (AML) researchgate.net. The modulation of AKT activity is particularly relevant as the PI3K/Akt pathway plays a crucial role in cell survival, proliferation, and resistance to therapies.
Modulation of PI3K-AKT Pathway Activity
This compound indirectly modulates the activity of the Phosphoinositide 3-kinase (PI3K)-AKT pathway. The BMI1 protein, which this compound targets for degradation, has been shown to upregulate the PI3K/AKT pathway researchgate.net. Therefore, by inhibiting BMI1, this compound contributes to the modulation of this pathway.
The PI3K/AKT pathway is a central intracellular signaling cascade frequently amplified in various human malignancies, regulating essential cellular processes such as cell proliferation, programmed cell death, and angiogenesis. The expression of anti-apoptotic proteins like MCL-1 is controlled by multiple signaling pathways, including the PI3K/AKT pathway researchgate.net. Thus, this compound's ability to downregulate MCL-1 is intrinsically linked to its influence on the PI3K/AKT axis, where its inhibition of BMI1 can lead to a downstream impact on PI3K/AKT-mediated pro-survival signals.
Impact on NFκB/AP-1 Activation and Nrf2 Stabilization
This compound's molecular actions extend to influencing the NFκB/AP-1 activation and Nrf2 pathways, albeit with distinct mechanisms.
For NFκB/AP-1 activation , studies indicate that BMI1, a primary target of this compound, can activate the NF-κB signaling pathway. Therefore, the inhibition of BMI1 by this compound is expected to impact NFκB/AP-1 activation, likely leading to a reduction in their activity. The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival, and its dysregulation is often observed in cancer.
Regarding Nrf2 stabilization , while this compound's effects are related to oxidative stress and ferroptosis, there is no direct evidence indicating that this compound stabilizes Nrf2. Nrf2 (NF-E2 p45-related factor 2) is a key regulator of the antioxidant response and is often upregulated in cancer cells, contributing to drug resistance and increased survival under oxidative stress nih.gov. This compound has been shown to induce ferroptosis and decrease glutathione (GSH) levels in multidrug-resistant (MDR) neuroblastoma cells, increasing peroxide production and stimulating lipid peroxidation amegroups.org. These actions suggest that this compound may counteract Nrf2-mediated pro-survival and antioxidant mechanisms rather than promoting Nrf2 stabilization. Nrf2 is indeed a ferroptosis-related gene, but its activation is often associated with resistance, implying that this compound's therapeutic effects might involve overcoming Nrf2-driven resistance mechanisms amegroups.org.
Table 2: Influence of this compound on Signaling Pathways
| Pathway | Influence of this compound | Key Findings |
| MYC Signaling | Reduced activity | Decreased MYC protein expression and DNA binding activity researchgate.net |
| AKT Signaling | Reduced activity | Loss of total AKT1 levels; reduction of phosphorylated AKT researchgate.netresearchgate.net |
| PI3K-AKT Pathway | Indirect modulation | Inhibition of BMI1, which upregulates PI3K/AKT pathway; contributes to MCL-1 downregulation researchgate.net |
| NFκB/AP-1 Activation | Influenced (likely reduction) | BMI1 activates NF-κB; this compound inhibits BMI1 |
| Nrf2 Stabilization | No direct evidence of stabilization; likely counteracts Nrf2-mediated pro-survival effects | Induces ferroptosis, decreases GSH levels, increases oxidative stress, which are often opposed by Nrf2 activation amegroups.org |
Preclinical Efficacy and Biological Activity of Ptc596 in Disease Models
Efficacy in In Vivo Animal Models of Malignancy
Studies in Immunodeficient and Genetically Engineered Mouse Models
Preclinical investigations have extensively utilized immunodeficient and genetically engineered mouse models to evaluate the efficacy of PTC596. In glioblastoma (GBM), this compound was tested in an orthotopic U-87 MG xenograft model using athymic nude mice, demonstrating its ability to cross the BBB and exert efficacy even when temozolomide (B1682018) was inactive nih.govnih.govwikipedia.orgmdpi.com. Efficacy was also assessed in subcutaneous patient-derived D-09–0500 MG human GBM tumor xenografts and subcutaneous U-87 MG xenograft models nih.gov.
For leiomyosarcoma (LMS), mouse xenograft studies employed human SK-UT-1 and SK-LMS-1 cell line models, where this compound showed significant efficacy both as a monotherapy and in combination with standard-of-care agents nih.govnih.gov.
In pancreatic ductal adenocarcinoma (PDA), this compound's efficacy was evaluated in multiple preclinical models, including the genetically engineered KrasLSL.G12D/+; p53LSL.R172H/+; PdxCretg/+ (KPC) model, which accurately recapitulates human PDA features such as stromal desmoplasia and chemoresistance wikidata.orgtocris.comwikipedia.orgfishersci.cafishersci.ca. Cell line-based xenografts from Capan-1 human PDA cells implanted subcutaneously in nu/nu mice and patient-derived xenograft (PDX) models of PDA were also utilized wikidata.orgwikipedia.orgfishersci.ca.
Studies on pediatric brain tumors, including diffuse intrinsic pontine glioma (DIPG), high-grade gliomas (HGG), and Group 3 medulloblastoma (MB), involved patient-derived orthotopic xenograft mouse models. This compound demonstrated sustained suppression of cell growth and tumor growth inhibition in these models wikipedia.orgwikidata.org.
In multiple myeloma (MM), this compound's activity was confirmed in vivo using a xenograft model of human MM cell lines in immunodeficient mice citeab.com. Furthermore, preclinical studies in mouse models of ovarian cancer indicated that inhibition of BMI1, a protein targeted by this compound, could significantly inhibit ovarian tumor growth mims.comebi.ac.uk.
Tumor Growth Inhibition and Regression Analysis in Preclinical Studies
This compound has demonstrated significant tumor growth inhibition and, in some cases, tumor regression in preclinical studies.
In glioblastoma models:
In the subcutaneous patient-derived D-09–0500 MG xenograft model, vehicle-dosed mice had a median time for tumors to reach 1,000 mm³ of 10.6 days. This compound monotherapy (12 mg/kg, orally, twice per week) significantly extended this to 37.8 days, representing a 257% increase. When combined with temozolomide, the median time to 1,000 mm³ was further delayed to 115.5 days (a 990% increase), with 3 out of 3 tumor-free survivors observed nih.govnih.gov.
In the subcutaneous U-87 MG xenograft model, this compound monotherapy (12 mg/kg, twice per week, orally) increased the median time for tumors to reach 1,000 mm³ from 16.0 days (vehicle) to 28.1 days (76% increase) nih.gov.
| GBM Xenograft Model | Treatment | Median Time to 1000 mm³ (days) | Increase (%) vs. Vehicle | Tumor-Free Survivors (n/N) |
|---|---|---|---|---|
| D-09–0500 MG (Subcutaneous) | Vehicle | 10.6 | - | 0/3 |
| D-09–0500 MG (Subcutaneous) | This compound Monotherapy | 37.8 | 257% | 0/3 |
| D-09–0500 MG (Subcutaneous) | This compound + Temozolomide | 115.5 | 990% | 3/3 |
| U-87 MG (Subcutaneous) | Vehicle | 16.0 | - | - |
| U-87 MG (Subcutaneous) | This compound Monotherapy | 28.1 | 76% | - |
In pancreatic ductal adenocarcinoma (PDA) models:
In the genetically engineered KPC model, this compound in combination with gemcitabine (B846) led to a three-fold increase in survival time compared to single-agent treatment fishersci.ca.
A patient-derived xenograft (PDX) model of PDA showed that the triple combination of gemcitabine, nab-paclitaxel, and this compound produced "sizeable and durable regressions" in all five evaluated animals, including one complete response wikipedia.org.
In Capan-1 human PDA cell xenografts, this compound demonstrated anticancer activity comparable to nab-paclitaxel, both as a monotherapy and in combination with gemcitabine wikipedia.org.
For pediatric high-grade gliomas (HGG), patient-derived orthotopic xenograft mouse models showed that this compound effectively inhibited tumor growth in vivo wikipedia.orgwikidata.org.
Combination Therapeutic Strategies and Synergistic Interactions
This compound has demonstrated significant additive or synergistic efficacy when combined with various therapeutic agents in preclinical cancer models, highlighting its potential to enhance existing treatment strategies nih.govwikipedia.orgmdpi.com. Its ability to combine synergistically with standard clinical regimens has been particularly noted in chemoresistant models, such as the genetically engineered KPC model of PDA wikidata.orgtocris.comfishersci.ca.
Combinations with Proteasome Inhibitors (e.g., Bortezomib (B1684674), Carfilzomib)
In multiple myeloma (MM), this compound has shown synergistic interactions with proteasome inhibitors. Preclinical studies revealed that this compound synergized with bortezomib or carfilzomib (B1684676) to inhibit the growth of MM cells in vitro citeab.com. Furthermore, the combination of this compound with bortezomib demonstrated synergistic effects in a xenograft model of human MM cell lines in immunodeficient mice citeab.com. While some studies in mantle cell lymphoma (MCL) indicated nearly additive or slightly antagonistic effects with doxorubicin (B1662922) or bortezomib, the clear synergy observed in MM xenograft models supports the potential of these combinations citeab.comfishersci.ca.
Combinations with Chemotherapeutic Agents (e.g., Dacarbazine (B1669748), Gemcitabine, Nab-Paclitaxel, Etoposide)
This compound has exhibited synergistic interactions with several chemotherapeutic agents across different cancer types:
Dacarbazine (DTIC): In leiomyosarcoma (LMS) mouse xenograft studies, this compound in combination with DTIC was significantly more efficacious than either monotherapy and demonstrated strong synergy nih.govnih.gov. Preclinical LMS models confirmed that this compound potentiated the activity of dacarbazine mims.comresearchgate.net.
Gemcitabine and Nab-Paclitaxel: For pancreatic ductal adenocarcinoma (PDA), this compound synergized with the standard clinical regimen of gemcitabine and nab-paclitaxel, leading to potent and durable tumor regressions in PDX models wikidata.orgtocris.comwikipedia.orgfishersci.ca. Notably, similar efficacy was achieved when this compound was combined with nab-paclitaxel alone, suggesting a specific synergistic interaction between these two distinct microtubule-targeted agents wikidata.orgtocris.comwikipedia.orgfishersci.cafishersci.ca. This compound was also shown to synergistically enhance the activity of gemcitabine with nab-paclitaxel in a mouse model of pancreatic cancer nih.gov.
Paclitaxel (B517696) (general) / Carboplatin (B1684641)/Paclitaxel: In glioblastoma (GBM) mouse xenograft studies, this compound combined with paclitaxel showed significantly greater efficacy than monotherapy nih.gov. Preclinical studies in ovarian cancer indicated that inhibition of BMI1 by this compound, in combination with cisplatin, could abrogate ovarian tumor growth in mice. A Phase 1b clinical trial is exploring this compound in combination with standard-of-care carboplatin and paclitaxel for ovarian cancer mims.comebi.ac.ukresearchgate.net.
Doxorubicin/Doxil: In leiomyosarcoma (LMS), this compound in combination with Doxil (liposomal doxorubicin) was significantly more efficacious than monotherapy and exhibited strong synergy nih.govnih.gov.
Temozolomide: For glioblastoma (GBM), the combination of this compound and temozolomide proved more effective than either agent alone, significantly delaying tumor growth and resulting in tumor-free survivors in preclinical models nih.gov.
No specific preclinical data on the combination of this compound with Etoposide were found in the provided search results.
Combinations with Molecularly Targeted Agents (e.g., Ibrutinib (B1684441), PRIMA-1MET)
Ibrutinib: In mantle cell lymphoma (MCL), this compound synergized with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib to induce mitochondrial apoptosis citeab.comfishersci.cahznu.edu.cn. Mechanistically, this compound was found to decrease MCL-1 expression levels, counteracting the ibrutinib-induced increase in MCL-1 expression, thereby leading to synergistic apoptosis induction in MCL cells hznu.edu.cn.
No specific preclinical data on the combination of this compound with PRIMA-1MET were found in the provided search results.
Combinations with Radiochemotherapy Modalities
Preclinical studies have explored the combination of this compound with radiochemotherapy, particularly in pediatric brain tumors. In vivo studies combining this compound with radiochemotherapy in models of pediatric high-grade gliomas (HGG), diffuse intrinsic pontine glioma (DIPG), and medulloblastoma (MB) demonstrated a significant reduction in tumor burden and extended animal survival times compared to treatment with either this compound or radiochemotherapy alone wikipedia.orgwikidata.org. This synergistic effect supports ongoing clinical trials investigating this compound in combination with radiation for children with diffuse intrinsic pontine glioma nih.govwikipedia.orgmdpi.com.
Chemical Synthesis and Structural Characterization of Ptc596
Discovery and Optimization Process
The journey of PTC596 from initial hit to an optimized compound involved sophisticated screening and iterative chemical refinement.
The discovery of this compound originated from a high-throughput small molecule library screen conducted by PTC Therapeutics. researchgate.netresearchgate.net The primary objective of this screening was to identify compounds capable of reducing endogenous levels of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) in tumor cells, a protein implicated in cancer stem cell proliferation. researchgate.netresearchgate.net
The methodologies employed for screening included cell viability inhibition assays, notably the CellTiter-Glo Luminescent Cell Viability Assays. These assays were performed across extensive panels of cancer cell lines, including a broad panel of 239 cell lines and a more focused in-house panel of 33 cell lines, encompassing a diverse range of tumor types. nih.gov In these experiments, tumor cells were exposed to increasing concentrations of this compound, and their viability was assessed after 72 hours. The concentration that resulted in a 50% reduction in cell viability (CC50) was subsequently determined through non-linear regression analysis. nih.gov this compound demonstrated broad-spectrum activity, inhibiting 87% (208 out of 239) of the tested cell lines with a CC50 value of ≤1.2 μmol/L. nih.gov
| Cell Line Type / Target | Specific Cell Lines (if applicable) | IC50/CC50 (nM) | Incubation Time | Source |
|---|---|---|---|---|
| General Cancer Cell Lines | 239 cell lines (87% inhibited) | ≤1200 (CC50) | 72 hours | nih.gov |
| Mantle Cell Lymphoma (MCL) | Z-138, REC-1 | 68-340 | 72 hours | selleckchem.com |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 22.4 | Not specified | caymanchem.com |
| Mantle Cell Lymphoma (MCL) | Rec-1 | 136 | Not specified | caymanchem.com |
Following the initial high-throughput screening, extensive chemical optimization was undertaken through structure-activity relationship (SAR) studies. researchgate.netresearchgate.net These studies were crucial for enhancing the anti-tumor activity of this compound and improving its pharmacokinetic properties. researchgate.net
Key structural features were identified as essential for achieving optimal potency, microsomal stability, and favorable oral exposure. These include the presence of a 4-(trifluoromethyl)phenyl group at one end of the molecule, a precise positioning of the nitrogen atom within the central six-membered heterocycle, and a specifically substituted 2-methyl-1H-benzo[d]imidazole moiety at the other end. researchgate.net The structural novelty of this compound, particularly its distinction from other tubulin-binding agents by lacking the trimethoxyphenyl moiety, emerged from these optimization efforts. researchgate.netnih.gov Analogs such as PTC-646 and PTC-867 were synthesized and evaluated during this process, exhibiting similar activity profiles to this compound in cell viability assays. nih.gov Another structural analog, PTC-028, has also been investigated for its ability to inhibit tubulin polymerization. researchgate.net
Structural Insights into this compound-Target Interactions
Understanding the precise molecular interactions between this compound and its biological targets has been critical in elucidating its mechanism of action.
X-ray crystallography has been instrumental in defining how this compound interacts with its primary target, tubulin. The cocrystal structure of this compound was determined when bound to a complex comprising two αβ-tubulin heterodimers, a stathmin-like domain of RB3 (RB3-SLD), and a tubulin tyrosine ligase (TTL), collectively known as the T2R-TTL complex. researchgate.net This structural analysis revealed that this compound occupies the colchicine (B1669291) binding site, located at the interface of the α- and β-tubulin monomers within the heterodimer. researchgate.net
The crystallographic studies highlighted that this compound engages the colchicine site of tubulin through unique key interactions that had not been observed with other agents targeting this site. researchgate.netnih.gov Unlike many conventional tubulin-binding agents that rely on a trimethoxyphenyl moiety for their interaction, this compound is an amine-substituted pyrimidine (B1678525) compound that lacks this structural feature, making it structurally and pharmacologically distinct. researchgate.netnih.gov Competition studies further confirmed its specific binding, demonstrating that this compound is competitive with colchicine but not with vinblastine, another tubulin-binding agent that targets a different site. nih.gov This unique binding mode contributes to its broad-spectrum anticancer activity. researchgate.net
General Synthetic Methodological Approaches
The synthesis of this compound involves the construction of a pyrimidine-based scaffold. The compound is characterized as an amine-substituted reverse pyrimidine. nih.govresearchgate.net The synthetic strategy incorporates fluorinated aromatic groups into the structure, which are believed to contribute to its potency and selectivity against target proteins. nih.gov While specific step-by-step synthetic routes are not publicly detailed, the core structure suggests synthetic methodologies commonly employed for pyrimidine and benzimidazole (B57391) derivatives, involving strategic functionalization and coupling reactions to assemble the complex fluorinated aromatic system.
Incorporation of Fluorinated Aromatic Groups
A key aspect of this compound's design and synthesis is the deliberate incorporation of fluorinated aromatic groups smolecule.com. These groups are strategically introduced to enhance the compound's potency and selectivity towards its intended target proteins smolecule.com. The chemical name of this compound, 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine, explicitly highlights the presence of these fluorinated moieties: a fluorine atom at position 5 of the pyrimidine ring, another fluorine at position 6 of the benzimidazole group, and a trifluoromethylphenyl group attached via an amine linkage nih.govnih.govcaymanchem.com. The trifluoromethyl group (-CF₃) is a common fluorinated aromatic substituent used in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity, often due to its strong electron-withdrawing nature and steric bulk. The presence of these fluorinated aromatic groups is integral to the optimized pharmacological profile of this compound smolecule.com.
Table of Key Structural Components and Their Role
Advanced Research Methodologies Employed in Ptc596 Studies
Synergy Assessment Methodologies (e.g., Synergy Scoring)
Synergy assessment plays a critical role in the preclinical and clinical development of novel anticancer agents like PTC596 (Unesbulin), particularly when evaluating their potential in combination therapies. The objective is to identify drug combinations that yield a greater therapeutic effect than the sum of their individual effects, thereby enhancing efficacy and potentially overcoming resistance mechanisms. Research involving this compound has employed various methodologies to quantify and confirm synergistic interactions with other standard-of-care agents.
Methodologies Employed
Several quantitative methods have been utilized to assess the synergistic potential of this compound in combination studies:
Synergy Score: This methodology calculates synergy as the ratio of observed to expected effects. A Synergy Score of less than 0.7 typically indicates a synergistic interaction between the combined agents nih.govresearchgate.net. This approach has been widely applied in studies evaluating this compound's combinations with various chemotherapeutic drugs in different cancer models nih.govresearchgate.net.
Chou-Talalay Methodology (Combination Index - CI): The Chou-Talalay method is a widely accepted quantitative approach for drug combination analysis. It calculates a Combination Index (CI) where CI values less than 1.0 indicate synergy, a CI of 1.0 indicates an additive effect, and CI values greater than 1.0 suggest antagonism researchgate.netscielo.br. This method provides a robust framework for determining the nature of drug interactions across a range of concentrations scielo.brmdpi.com.
Regression Model for Logarithm-Transformed Survival Times: In some studies, particularly those involving survival data, a regression model incorporating an interaction term for the combined agents is used. The significance of this interaction term can indicate a synergistic deviation from the additive effects of each agent alone olivelab.org.
Detailed Research Findings
Studies investigating this compound have demonstrated significant synergistic activity when combined with various anticancer agents across different tumor types. These findings highlight the potential of this compound as a component of combination regimens.
Synergy with Doxil, DTIC, and Taxotere in Leiomyosarcoma Models: Preclinical studies in leiomyosarcoma (LMS) models, specifically using SK-LMS-1 tumor fragments in athymic nude mice, have shown strong synergistic effects when this compound is combined with Doxil (liposomal doxorubicin), DTIC (dacarbazine), and Taxotere (docetaxel) nih.govresearchgate.net. The synergy was quantified using a Synergy Score on day 25, with scores consistently below 0.7, indicating strong synergy nih.govresearchgate.net.
The combination therapies significantly prolonged the median time for tumors to reach a volume of 1,000 mm³ compared to monotherapies or vehicle control. For instance, the combination of this compound with Doxil at 9 mg/kg resulted in a 575% increase in the median time to 1,000 mm³ compared to vehicle, with a day 25 synergy score of 0.4. Similarly, this compound combined with DTIC at 21 mg/kg led to an 832% increase, achieving a day 25 synergy score of 0.4, and resulted in 5 out of 7 tumor-free survivors nih.govresearchgate.net.
The efficacy data from these studies are summarized in the following table:
Table 1: Efficacy and Synergy Scores of this compound Combination Therapies in SK-LMS-1 Xenograft Model nih.govresearchgate.net
| Treatment Group | Median Time to 1,000 mm³ (days) | Increase over Vehicle (%) | Day 25 Synergy Score | Tumor-Free Survivors (n/N) |
| Vehicle | 17.7 | - | - | - |
| This compound Monotherapy (12.5 mg/kg, BIW) | 23.0 | 30 | - | - |
| Doxil Monotherapy (3 mg/kg) | 29.9 | 69 | - | - |
| Doxil Monotherapy (9 mg/kg) | 43.0 | 143 | - | - |
| This compound + Doxil (3 mg/kg) | 56.0 | 216 | 0.6 | - |
| This compound + Doxil (9 mg/kg) | 119.5 | 575 | 0.4 | - |
| DTIC Monotherapy (4 mg/kg) | 18.5 | 5 | - | - |
| DTIC Monotherapy (21 mg/kg) | 34.7 | 96 | - | - |
| This compound + DTIC (4 mg/kg) | 54.7 | 209 | 0.3 | - |
| This compound + DTIC (21 mg/kg) | 165 | 832 | 0.4 | 5/7 |
| Taxotere Monotherapy (5 mg/kg) | 20.0 | 13 | - | - |
| Taxotere Monotherapy (15 mg/kg) | 30.0 | 70 | - | - |
| This compound + Taxotere (5 mg/kg) | 78.6 | 324 | 0.2 | - |
| This compound + Taxotere (15 mg/kg) | 145 | 682 | 0.3 | 8/8 |
Note: BIW = twice per week.
Synergy with Temozolomide (B1682018) in Glioblastoma Models: In an orthotopic mouse model of glioblastoma (GBM), this compound demonstrated efficacy as a monotherapy and significantly prolonged survival. When combined with temozolomide (TMZ) in a subcutaneous patient-derived D-09–0500 MG xenograft model, this compound also showed enhanced activity. The median time for tumors to reach 1,000 mm³ in vehicle-dosed mice was 10.6 days. This compound monotherapy extended this to 37.8 days (257% increase). While specific synergy scores were not provided for this combination in the same manner as the LMS studies, the combination of this compound and TMZ in U-87 MG human GBM tumor xenografts also showed significant efficacy nih.govresearchgate.net.
Synergy with Bortezomib (B1684674) in Multiple Myeloma Models: Studies have also shown that this compound exerts synergistic anti-multiple myeloma (MM) activity when combined with bortezomib in xenograft MM models researchgate.net. In these studies, NOG mice injected with MM.1S cells were treated with this compound alone, bortezomib alone, or the combination. The combination treatment significantly suppressed tumor growth and prolonged survival compared to either monotherapy researchgate.net. While specific Combination Index values were not directly provided for this particular combination, the results indicated synergistic anti-tumor effects based on tumor volume reduction and survival benefits researchgate.net.
Synergy with Trametinib in Glioma Cell Lines: In a spheroid drug combination screen for Neurofibromatosis Type I associated High Grade Glioma, this compound was evaluated in combination with Trametinib. While some combinations showed potent cell killing, the interaction between this compound and Trametinib in the 17 glioma cell line did not achieve synergy based on a Synergy Score (δ) threshold of >10 for synergy plos.org. This highlights that synergistic interactions are context-dependent and may vary across different cell lines and combination partners.
Research Perspectives and Conceptual Therapeutic Implications of Ptc596
Conceptual Therapeutic Potential Based on Preclinical Mechanistic Insights
PTC596, an investigational small-molecule, has demonstrated significant therapeutic potential in preclinical studies, primarily attributed to its dual mechanism of action. It functions as both a tubulin-binding agent and an inhibitor of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein. researchgate.net This multifaceted activity allows this compound to target fundamental cellular processes essential for cancer cell proliferation and survival.
Initially identified for its ability to reduce levels of BMI-1, a protein crucial for cancer stem cell survival, this compound was later characterized as a potent tubulin-binding agent. researchgate.netnih.gov Its interaction with tubulin disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. ashpublications.orgptcbio.com The downregulation of BMI-1 is now understood to be a downstream effect of this mitotic arrest. ashpublications.orgnih.gov This dual impact on both the cytoskeleton and cancer stem cell pathways provides a strong rationale for its potential efficacy across a broad spectrum of malignancies.
Preclinical evidence supports the broad-spectrum anticancer activity of this compound. nih.gov In vitro studies have shown its efficacy against a wide range of cancer cell lines. nih.gov Furthermore, in vivo animal models of various cancers, including leiomyosarcoma, glioblastoma, and acute myeloid leukemia (AML), have demonstrated the potent anti-tumor effects of this compound, both as a monotherapy and in combination with standard-of-care agents. nih.govmedchemexpress.com Its ability to induce p53-independent apoptosis is a key feature, suggesting its potential utility in cancers with mutated or non-functional p53, a common occurrence in many tumor types. medchemexpress.com
Role in Overcoming Biological Barriers to Therapeutic Efficacy
A significant hurdle in cancer therapy is the development of resistance to treatment and the persistence of cancer stem cells, which are often responsible for tumor recurrence. This compound has shown promise in addressing these challenges through its unique mechanistic properties.
One of the key advantages of this compound is that it is not a substrate for P-glycoprotein (P-gp), a transmembrane protein that actively pumps various chemotherapeutic drugs out of cancer cells, thereby conferring multidrug resistance. nih.govscientificarchives.com This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that overexpress P-gp, a common mechanism of chemoresistance. nih.gov Preclinical studies have demonstrated the efficacy of this compound in bortezomib-resistant multiple myeloma cell lines, highlighting its potential to overcome acquired resistance to other anticancer agents. ashpublications.org Furthermore, in models of neuroblastoma, this compound has been shown to combat multidrug resistance by inducing a form of iron-dependent cell death known as ferroptosis. mdpi.com
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies and are thought to be a primary driver of tumor relapse and metastasis. This compound was initially identified for its ability to inhibit the proliferation of cancer stem cells. researchgate.net The protein BMI-1 is a critical regulator of CSC self-renewal and survival. nih.gov By downregulating BMI-1, this compound can effectively target this resilient cell population. nih.gov In preclinical models, this compound has been shown to reduce the number of CSCs, suggesting its potential to eradicate the root of the tumor and prevent recurrence. nih.gov This targeting of CSCs is a promising strategy for improving long-term outcomes in cancer patients.
Comparative Analysis with Other Tubulin-Binding Agents
The therapeutic landscape of oncology includes several tubulin-binding agents, which are broadly classified based on their binding site on the tubulin dimer. This compound binds to the colchicine (B1669291) site, distinguishing it from other classes of tubulin inhibitors like the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine), which bind to the taxane (B156437) and vinca alkaloid sites, respectively. researchgate.netnih.gov
While this compound shares the colchicine-binding site with agents like colchicine, it possesses unique structural and pharmacological properties. nih.gov X-ray crystallography has revealed that this compound binds to the colchicine site with distinct key interactions. nih.gov Notably, this compound is an amine-substituted pyrimidine (B1678525) compound that lacks the trimethoxyphenyl moiety, a common feature of many other colchicine-site binders. nih.gov This structural difference may contribute to its distinct pharmacological profile. nih.gov
A significant advantage of this compound over many other tubulin-binding agents is its oral bioavailability and its status as a non-P-gp substrate. nih.govscientificarchives.com Many conventional tubulin inhibitors are administered intravenously and are susceptible to P-gp-mediated efflux, which can limit their efficacy. The oral formulation of this compound offers a more convenient administration route for patients. scientificarchives.com
| Feature | This compound | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) | Colchicine |
|---|---|---|---|---|
| Tubulin Binding Site | Colchicine Site | Taxane Site | Vinca Alkaloid Site | Colchicine Site |
| Mechanism of Action | Inhibits tubulin polymerization | Promotes microtubule stabilization | Inhibits tubulin polymerization | Inhibits tubulin polymerization |
| Oral Bioavailability | Yes | No (typically) | No | Yes |
| P-gp Substrate | No | Yes | Yes | Yes |
Comparative Analysis with Other BMI-1 Inhibitors
The development of small molecule inhibitors targeting BMI-1 is an active area of cancer research. This compound is considered a second-generation BMI-1 inhibitor, with improvements in potency and pharmacokinetic properties compared to earlier compounds like PTC-209. nih.govmdpi.com
Preclinical studies have directly compared the activity of this compound and PTC-209. In mantle cell lymphoma cell lines, this compound was found to be more than 10 times more potent than PTC-209 in inhibiting cell proliferation and inducing apoptosis. nih.gov The IC50 values for this compound were in the nanomolar range (68 to 340 nM), whereas PTC-209 had IC50 values in the micromolar range (1.5 to 11.2 μM). nih.gov While PTC-209 demonstrated preclinical utility, its limited potency and unfavorable pharmacokinetic profile hindered its progression to clinical trials. nih.govmdpi.com In contrast, this compound has a more favorable safety profile and has advanced into clinical development. nih.govmdpi.com
The mechanism by which these inhibitors reduce BMI-1 levels also appears to differ. PTC-209 is thought to interfere with the post-transcriptional regulation of BMI-1. nih.gov In contrast, this compound induces the phosphorylation of BMI-1, which leads to its accelerated degradation. nih.gov
| Feature | This compound | PTC-209 |
|---|---|---|
| Generation | Second-generation | First-generation |
| Potency (MCL cell lines) | IC50: 68-340 nM | IC50: 1.5-11.2 µM |
| Mechanism of BMI-1 Reduction | Induces phosphorylation and degradation | Interferes with post-transcriptional regulation |
| Clinical Development | In clinical trials | Not advanced to clinical trials |
Unresolved Questions and Future Research Directions in Preclinical Development
Despite the promising preclinical data for this compound, several questions remain to be addressed in its ongoing development. Future research should focus on elucidating the full spectrum of its mechanistic activities and identifying predictive biomarkers to guide its clinical application.
The identification of predictive biomarkers of response is crucial for the successful clinical development of any targeted therapy. While high baseline BMI-1 protein levels have been correlated with increased sensitivity to this compound in some preclinical models, more robust and validated biomarkers are needed. nih.gov Genomic and proteomic profiling of sensitive versus resistant tumor models could help identify molecular signatures that predict response to this compound.
Further preclinical studies are also warranted to explore the potential of this compound in combination with other therapeutic modalities. While some combination studies have been conducted, a more comprehensive evaluation of its synergy with a broader range of chemotherapeutic agents, targeted therapies, and immunotherapies could uncover novel and more effective treatment strategies. For instance, the ability of BMI-1 inhibition to augment PD1 blockade by activating tumor cell-intrinsic immunity is an exciting avenue for future investigation. nih.gov
Finally, a deeper understanding of the mechanisms of resistance to this compound is needed. Investigating how cancer cells might adapt and become resistant to its dual inhibitory effects will be critical for developing strategies to overcome or prevent the emergence of resistance in the clinical setting.
Further Elucidation of Off-Target Effects and Their Biological Relevance
While initially characterized as a BMI1 inhibitor, subsequent research has revealed that this compound's primary mechanism of action involves binding to tubulin. nih.gov However, its effects on other cellular targets, or "off-target" effects, are a critical area of ongoing investigation. Understanding these effects is paramount for a comprehensive grasp of its therapeutic potential and for anticipating its broader biological impact.
Molecular analyses have indicated that this compound can also target EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). nih.gov This dual inhibition of both BMI1 (part of PRC1) and EZH2 could be therapeutically advantageous in certain cancer contexts. nih.govnih.gov However, this off-target activity has been linked to the induction of an epithelial-mesenchymal transition (EMT) molecular program in glioblastoma multiforme (GBM) models. nih.govnih.gov EMT is a complex process implicated in cancer progression and metastasis, suggesting that this particular off-target effect could have context-dependent outcomes. In some relapsing GBM tumors treated with this compound, a modified phenotype with reduced expression of BMI1, EZH2, and SOX2 was observed, hinting at an epigenetic drift driven by the compound's activity. nih.gov
Another noteworthy off-target effect is the downregulation of the deubiquitinase DUB3, which plays a role in stabilizing the anti-apoptotic protein MCL-1. researchgate.netmdpi.com The inhibition of BMI-1 by this compound leads to a post-translational reduction in MCL-1 protein levels, contributing to the induction of apoptosis. researchgate.netcancer-research-network.com This effect appears to be independent of p53 status, which is a significant advantage for treating cancers with mutated or non-functional p53. cancer-research-network.com
The biological relevance of these off-target effects is substantial. The dual targeting of BMI1 and EZH2 may offer a more profound disruption of cancer stem cell self-renewal and clonogenic growth than targeting either protein alone. nih.gov However, the potential for inducing EMT necessitates careful consideration and further investigation into the specific tumor microenvironments where this could be either beneficial or detrimental. nih.gov The impact on MCL-1 stability via DUB3 presents a clear pro-apoptotic mechanism that enhances the compound's cytotoxic potential across various cancer types. researchgate.net
Table 1: Summary of this compound Off-Target Effects and Biological Relevance
| Off-Target | Molecular Consequence | Biological Relevance | Cancer Model |
|---|---|---|---|
| EZH2 | Reactivation of EZH2 target genes | Induction of Epithelial-Mesenchymal Transition (EMT), potential for epigenetic drift. nih.govnih.gov | Glioblastoma Multiforme nih.govnih.gov |
| DUB3 | Downregulation leading to Mcl-1 destabilization | Induction of apoptosis independent of p53 status. researchgate.netmdpi.com | Renal Cancer, various cancer cell lines. mdpi.com |
Investigation of Novel Combination Partners and Treatment Regimens
The unique mechanistic profile of this compound makes it a compelling candidate for combination therapies. Its ability to induce G2/M mitotic arrest and apoptosis via tubulin polymerization inhibition suggests potential synergy with a variety of other anti-cancer agents. nih.govnih.gov
Preclinical and clinical studies have begun to explore these combinations. In models of leiomyosarcoma (LMS), this compound has shown additive or synergistic efficacy when combined with standard-of-care agents such as docetaxel, doxorubicin (B1662922), and dacarbazine (B1669748). nih.gov A Phase Ib study is currently evaluating this compound in combination with dacarbazine for patients with advanced LMS. researchgate.netascopubs.org For glioblastoma, this compound has demonstrated efficacy in combination with temozolomide (B1682018) and has also been investigated in conjunction with radiation therapy for diffuse intrinsic pontine glioma (DIPG). nih.govnih.gov
In the context of hematological malignancies, this compound has been tested with proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) in multiple myeloma (MM) models. nih.govresearchgate.net This combination has been shown to have synergistic effects, enhancing endoplasmic reticulum stress and apoptosis in MM cells. nih.gov For acute myeloid leukemia (AML), particularly in adverse-risk cases, this compound has been investigated alongside the MCL1 inhibitor S63845 and the MEK inhibitor trametinib. mdpi.com The rationale for these pairings is based on biomarkers such as CD34 positivity and the expression levels of BMI1, MN1, MCL1, and MEK1. mdpi.com
Table 2: Investigated Combination Partners for this compound
| Combination Partner | Rationale for Combination | Disease Model |
|---|---|---|
| Dacarbazine | Standard-of-care agent for LMS. nih.gov | Leiomyosarcoma (LMS) nih.govresearchgate.net |
| Radiation Therapy | Standard-of-care for DIPG. nih.gov | Diffuse Intrinsic Pontine Glioma (DIPG) nih.gov |
| Temozolomide | Standard-of-care for GBM. nih.gov | Glioblastoma (GBM) nih.gov |
| Bortezomib/Carfilzomib | Proteasome inhibitors used in MM; this compound enhances ER stress. nih.gov | Multiple Myeloma (MM) nih.govashpublications.org |
| S63845 (MCL1 Inhibitor) | Targeting a key anti-apoptotic protein. mdpi.com | Acute Myeloid Leukemia (AML) mdpi.com |
| Trametinib (MEK Inhibitor) | Targeting the MAPK/ERK pathway. mdpi.com | Acute Myeloid Leukemia (AML) mdpi.com |
| APR-246 (p53 Activator) | Potential synergy in targeting p53 pathways. mdpi.com | Acute Myeloid Leukemia (AML) mdpi.com |
Exploration of this compound Activity in Additional Disease Models
Initial clinical development of this compound has focused on solid tumors such as leiomyosarcoma and glioblastoma, as well as the pediatric brain tumor DIPG. nih.govptcbio.com However, its broad-spectrum in vitro activity against a wide array of tumor cell lines suggests its potential applicability in a larger range of malignancies. nih.gov
Preclinical research has substantiated this broader potential. In models of multiple myeloma, this compound has demonstrated the ability to inhibit the proliferation of MM cell lines and primary patient samples, both in vitro and in vivo. nih.gov It has also shown efficacy in bortezomib-resistant MM cells, indicating its potential to overcome certain forms of drug resistance. ashpublications.org
In acute myeloid leukemia, this compound has shown promise in inhibiting cell growth and inducing apoptosis in a p53-independent manner. cancer-research-network.com Its activity has been observed in various AML subtypes, including those with FLT3-ITD, NPM1 mutations, and TP53 mutations. mdpi.com The compound's ability to reduce circulating human CD45-positive cells in aggressive AML xenograft models further underscores its anti-leukemic potential. cancer-research-network.com
Furthermore, in models of multidrug-resistant neuroblastoma, this compound has been shown to exert a high cytotoxic effect. mdpi.com Interestingly, this effect is linked to the induction of ferroptosis, a distinct form of programmed cell death, suggesting another avenue of its anti-cancer activity. mdpi.com this compound has also demonstrated efficacy in preclinical models of pancreatic cancer, where it synergistically enhanced the activity of gemcitabine (B846) with nab-paclitaxel. nih.gov
Table 3: this compound Activity in Various Disease Models
| Disease Model | Key Findings |
|---|---|
| Leiomyosarcoma (LMS) | Monotherapy and combination efficacy in xenograft models. nih.gov |
| Glioblastoma (GBM) | Efficacy in orthotopic models, crosses the blood-brain barrier. nih.govnih.gov |
| Multiple Myeloma (MM) | Inhibition of proliferation in cell lines and primary samples; effective in bortezomib-resistant cells. nih.govashpublications.org |
| Acute Myeloid Leukemia (AML) | Inhibition of cell growth and induction of p53-independent apoptosis. cancer-research-network.com |
| Neuroblastoma | Cytotoxicity in multidrug-resistant models via induction of ferroptosis. mdpi.com |
| Pancreatic Cancer | Synergistic activity with gemcitabine and nab-paclitaxel. nih.gov |
Advanced Mechanistic Studies to Uncover Deeper Molecular Interactions
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. nih.govnih.gov X-ray crystallography studies have revealed that this compound binds to the colchicine site of tubulin, but with unique key interactions that distinguish it from other colchicine-site binders. nih.govnih.gov This unique binding may be correlated with a potentially different side-effect profile, such as the observed lack of neuropathy in early clinical trials. nih.gov The binding of this compound to tubulin leads to a destabilization of microtubules, resulting in a potent induction of G2/M mitotic arrest and subsequent apoptosis. nih.govnih.gov
The initial identification of this compound as a BMI1 inhibitor is now understood to be a secondary effect of this G2/M arrest. nih.govashpublications.org The treatment with this compound leads to the hyperphosphorylation of the BMI1 protein and a loss of its function. ashpublications.org While not the direct target, the downregulation of BMI1 function is a significant downstream consequence of this compound's activity.
Further mechanistic studies have revealed that this compound's induction of apoptosis is linked to the destabilization of the mitochondrial membrane, conformational changes in BAX, and the cleavage of caspase-3. cancer-research-network.com As mentioned earlier, the compound also reduces the expression of the anti-apoptotic protein MCL-1 through the inhibition of post-transcriptional protein synthesis. cancer-research-network.com
In multiple myeloma cells, RNA sequencing analysis has shown that this compound, both alone and in combination with bortezomib, affects gene expression related to the cell cycle and apoptosis. nih.govresearchgate.net A key finding is that this compound enhances the endoplasmic reticulum stress induced by bortezomib, providing a clear mechanism for their synergistic interaction. nih.gov
Table 4: Mechanistic Profile of this compound
| Molecular Interaction | Consequence |
|---|---|
| Binds to the colchicine site of tubulin. nih.gov | Inhibition of tubulin polymerization, destabilization of microtubules. nih.govnih.gov |
| Induces G2/M mitotic arrest. nih.govnih.gov | Downregulation of BMI1 protein levels and function (secondary effect). nih.govashpublications.org |
| Triggers mitochondrial apoptosis. cancer-research-network.com | Destabilization of the mitochondrial membrane, BAX conformational changes, caspase-3 cleavage. cancer-research-network.com |
| Reduces MCL-1 protein expression. cancer-research-network.com | Post-transcriptional protein synthesis inhibition. cancer-research-network.com |
| Enhances ER stress with proteasome inhibitors. nih.gov | Synergistic apoptosis in multiple myeloma cells. nih.gov |
Conclusion
Summary of Key Preclinical Academic Findings for PTC596
This compound has demonstrated a wide range of preclinical activity across various cancer types. It has shown broad-spectrum antiproliferative effects, inhibiting 87% of 239 cancer cell lines tested. nih.gov The compound was initially identified for its ability to inhibit the proliferation of cancer stem cells that express the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. nih.gov Subsequent research revealed that the downregulation of BMI1 is a secondary effect resulting from the potent induction of G2–M mitotic arrest and apoptosis, which is caused by the inhibition of tubulin polymerization. nih.gov
In preclinical models, this compound has shown efficacy as a monotherapy and in combination with other agents. For instance, in mouse models of leiomyosarcoma and glioblastoma, it has demonstrated both standalone efficacy and additive or synergistic effects when combined with other treatments. nih.govresearchgate.net Notably, in an orthotopic glioblastoma model, this compound was effective under conditions where temozolomide (B1682018) was inactive. nih.govresearchgate.netnih.gov In studies on multiple myeloma, this compound induced significant cytotoxicity in various cell lines, including those resistant to bortezomib (B1684674). ashpublications.org Furthermore, when combined with bortezomib, it led to enhanced apoptosis. ashpublications.org In acute myeloid leukemia (AML) cells, this compound has been shown to induce p53-independent mitochondrial apoptosis and downregulate the anti-apoptotic protein MCL-1. medchemexpress.comcancer-research-network.commedchemexpress.com
X-ray crystallography studies have determined that this compound binds to the colchicine (B1669291) site of tubulin, but with unique interactions not previously observed with other agents that bind to this site. nih.govresearchgate.netaacrjournals.org An important characteristic of this compound is that it is not a substrate for P-glycoprotein, which is a common mechanism of drug resistance in cancer cells. nih.govaacrjournals.org
The following table summarizes the preclinical activity of this compound in various cancer models:
| Cancer Type | Key Preclinical Findings |
| Broad-Spectrum | Inhibited 87% of 239 cancer cell lines tested. nih.gov |
| Leiomyosarcoma | Showed efficacy as a monotherapy and in combination with other agents in mouse models. nih.gov |
| Glioblastoma | Demonstrated efficacy in an orthotopic mouse model where temozolomide was inactive. nih.govresearchgate.netnih.gov |
| Multiple Myeloma | Induced significant cytotoxicity in cell lines, including those resistant to bortezomib. ashpublications.org Showed synergistic effects when combined with bortezomib. ashpublications.org |
| Acute Myeloid Leukemia | Induced p53-independent mitochondrial apoptosis. medchemexpress.comcancer-research-network.commedchemexpress.com Downregulated the anti-apoptotic protein MCL-1. medchemexpress.comcancer-research-network.commedchemexpress.com |
| Mantle Cell Lymphoma | Decreased MCL-1 expression and synergistically induced apoptosis with ibrutinib (B1684441). nih.gov |
| Neuroblastoma | By inhibiting BMI-1, it may help combat chemoresistance by inducing ferroptosis. mdpi.com |
Significance of this compound in Advancing Molecular Oncology Research
The study of this compound has provided significant insights into molecular oncology, particularly concerning the targeting of cancer stem cells and the interplay between different cellular pathways. Initially identified as an inhibitor of BMI1, a key protein for cancer stem cell survival, this compound's mechanism of action was later clarified to be primarily through tubulin binding, which then leads to the downregulation of BMI1. nih.govashpublications.org This dual mechanism of targeting both the microtubule network and a crucial cancer stem cell pathway represents a significant advancement in the field.
The targeting of BMI1 is of particular importance as this protein is involved in the self-renewal of both normal and cancer stem cells. cancer-research-network.commedchemexpress.com By reducing BMI1 levels, this compound can potentially eradicate the cancer-initiating cells that are often responsible for tumor recurrence and metastasis. ascopubs.orgresearchgate.net This offers a novel therapeutic strategy, especially for cancers where the stem cell population plays a critical role in the disease's progression and resistance to conventional therapies.
Furthermore, the discovery that this compound induces apoptosis through the downregulation of MCL-1 in a p53-independent manner has important implications for treating cancers with p53 mutations, which are common and often associated with a poor prognosis. medchemexpress.comcancer-research-network.commedchemexpress.com The ability of this compound to counteract the ibrutinib-induced increase in MCL-1 expression in mantle cell lymphoma further highlights its potential to overcome resistance mechanisms. nih.gov The investigation into this compound also sheds light on other cell death mechanisms, such as ferroptosis, as a potential strategy to combat chemoresistance in neuroblastoma. mdpi.com
Broader Implications for Drug Discovery and Development Paradigms
The development of this compound carries several broader implications for future drug discovery and development. Its favorable pharmacological properties, such as high oral bioavailability and the fact that it is not a substrate for the P-glycoprotein efflux pump, make it an attractive candidate for clinical development and a model for the design of future oncology drugs. nih.govnih.govaacrjournals.org These characteristics can potentially lead to more convenient dosing regimens and overcome a common mechanism of multidrug resistance.
The unique binding of this compound to the colchicine site of tubulin demonstrates that it is possible to design novel tubulin-binding agents with distinct interaction profiles. nih.govresearchgate.net This could pave the way for the development of a new generation of microtubule-targeting agents with potentially improved efficacy and different side-effect profiles compared to existing drugs.
Moreover, the development of this compound as a non-genotoxic agent that can be used in combination with other targeted therapies or standard chemotherapy regimens exemplifies a promising paradigm in cancer treatment. nih.gov By targeting multiple pathways, such as tubulin polymerization and cancer stem cell survival, combination therapies involving this compound have the potential to achieve synergistic effects, delay the onset of resistance, and improve patient outcomes. The ongoing clinical trials of this compound in combination with dacarbazine (B1669748) for leiomyosarcoma and with radiation for diffuse intrinsic pontine glioma are a testament to this approach. nih.govnih.govaacrjournals.orgaacrjournals.org The designations of Orphan Drug, Fast Track, and Rare Pediatric Disease by the FDA for this compound in these indications further underscore its potential to address unmet medical needs in rare cancers. onclive.com
Q & A
Q. What molecular mechanisms underlie PTC596's anti-tumor activity?
this compound inhibits BMI-1, a key regulator of stem cell self-renewal and tumor progression, leading to destabilization of MCL-1 via reduced DUB3-mediated stabilization. This triggers mitochondrial apoptosis through caspase-3 activation and PARP cleavage, independent of p53 status. Experimental validation includes Western blotting for BMI-1/MCL-1, DEVDase assays for caspase-3 activity, and Annexin V staining for apoptosis quantification .
Q. Which experimental models have demonstrated this compound's efficacy?
Preclinical studies utilized diverse cell lines (e.g., Caki, A549, HeLa, MM.1S myeloma, and MCL cells) and murine xenograft models. Key endpoints included tumor volume reduction (measured via calipers), survival analysis (Kaplan-Meier curves), and apoptosis induction (flow cytometry/DAPI staining). Dose-response curves in MM.1S cells showed IC50 values ranging from 30–125 nM .
Q. How is this compound's pharmacokinetic profile optimized for in vivo studies?
this compound exhibits a prolonged half-life (~24 hours in mice), enabling sustained tumor suppression in xenograft models. Dosing schedules (e.g., 30–60 mg/kg twice weekly) were validated through pharmacodynamic markers like BMI-1 protein downregulation and caspase-3 activation in tumor tissues .
Advanced Research Questions
Q. How can contradictory findings on p53's role in this compound-induced apoptosis be reconciled?
While initial hypotheses suggested p53 dependence (via BMI-1/ARF-MDM2-p53 axis), studies in p53-mutant MCL and AML cells demonstrated apoptosis via MCL-1 downregulation, independent of p53. Experimental controls should include p53 wild-type vs. knockout cell lines and functional assays (e.g., CRISPR-mediated p53 deletion) .
Q. What methodological strategies optimize this compound combination therapies?
Synergy with proteasome inhibitors (e.g., bortezomib) and gemcitabine was observed in myeloma and pancreatic cancer models. Design combination studies using Chou-Talalay synergy analysis, sequential vs. concurrent dosing, and biomarker-driven patient stratification (e.g., high BMI-1/MCL-1 expression) .
Q. How can this compound's effect on cancer stem cells (CSCs) be quantified?
Use sphere-forming assays, ALDEFLUOR activity, and flow cytometry for CSC markers (e.g., CD44+/CD24–). This compound reduced BMI-1-driven CSC populations in AML and MCL models, validated via limiting dilution transplantation in mice .
Methodological and Data Analysis Challenges
Q. What are best practices for validating BMI-1 inhibition in vitro?
- Western blotting: Compare BMI-1 protein levels pre/post-treatment, using β-actin as a loading control.
- Functional assays: Combine siRNA-mediated BMI-1 knockdown with this compound treatment to confirm on-target effects.
- Dose-response validation: Ensure IC50 aligns with BMI-1 suppression thresholds (e.g., ≥50% reduction at 100 nM) .
Q. How should variability in this compound sensitivity across cell lines be addressed?
Stratify cell lines by baseline BMI-1/MCL-1 expression and ABC transporter activity (e.g., P-glycoprotein). Use inhibitors like verapamil to block drug efflux pumps and assess IC50 shifts .
Q. What statistical approaches are recommended for apoptosis data analysis?
- Flow cytometry: Use Annexin V/PI dual staining to distinguish early/late apoptosis.
- Caspase activity: Normalize DEVDase activity to protein content and compare to untreated controls via Student’s t-test or ANOVA.
- PARP cleavage: Quantify cleaved/full-length PARP ratios using densitometry .
Translational and Clinical Research Considerations
Q. How can preclinical findings inform clinical trial design for this compound?
Phase Ib trials in leiomyosarcoma (LMS) and DIPG leveraged preclinical data to select biomarkers (BMI-1/MCL-1) and combination partners (gemcitabine). Key endpoints include safety, pharmacokinetics, and progression-free survival. Orphan drug designation supports accelerated clinical development .
Q. What mechanisms underlie this compound resistance, and how can they be overcome?
Resistance may arise from MCL-1 upregulation or drug efflux pumps. Co-treatment with BCL-2 inhibitors (e.g., venetoclax) or ABC transporter blockers (e.g., elacridar) could restore sensitivity, as demonstrated in AML models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
